molecular formula C19H22ClN5O B11139856 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide

Cat. No.: B11139856
M. Wt: 371.9 g/mol
InChI Key: XMXMUEPJSVGUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole ring substituted with a chlorine atom, an ethyl chain, and a pyrimidinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The chlorination of the indole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

The next step involves the attachment of the ethyl chain to the indole ring, which can be done through alkylation reactions using ethyl halides in the presence of a base like potassium carbonate. The final step is the coupling of the pyrimidinyl group to the indole-ethyl intermediate, which can be achieved through nucleophilic substitution reactions using pyrimidinyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indole-3-ethylamine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrimidinyl group may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is unique due to its specific combination of an indole ring, chlorine substitution, and pyrimidinyl group. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C19H22ClN5O

Molecular Weight

371.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]propanamide

InChI

InChI=1S/C19H22ClN5O/c1-12-9-13(2)25-19(24-12)22-8-6-18(26)21-7-5-14-11-23-17-4-3-15(20)10-16(14)17/h3-4,9-11,23H,5-8H2,1-2H3,(H,21,26)(H,22,24,25)

InChI Key

XMXMUEPJSVGUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.